molecular formula C13H12ClNO2S B2889843 N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide CAS No. 311316-42-4

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide

Cat. No.: B2889843
CAS No.: 311316-42-4
M. Wt: 281.75
InChI Key: SAXYKKQMCCCCKU-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C13H12ClNO2S and a molecular weight of 281.76 g/mol This compound is characterized by the presence of a thiophene ring, a chlorophenoxy group, and a carboxamide group

Preparation Methods

The synthesis of N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 4-chlorophenol, ethyl bromoacetate, and thiophene-2-carboxylic acid.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide undergoes various chemical reactions:

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-10-3-5-11(6-4-10)17-8-7-15-13(16)12-2-1-9-18-12/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYKKQMCCCCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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